
1-(2-Methoxy-5-methylphenyl)ethanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Methoxy-5-methylphenyl)ethanol can be synthesized through several methods. One common route involves the reduction of 1-(2-Methoxy-5-methylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-5-methylphenyl)ethanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: 1-(2-Methoxy-5-methylphenyl)ethanone.
Reduction: The corresponding alkane.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1-(2-Methoxy-5-methylphenyl)ethanol exhibits several biological activities that make it a candidate for drug development:
- Anti-inflammatory Effects : Studies have indicated that this compound may possess anti-inflammatory properties, making it relevant for treating inflammatory diseases.
- Neuroprotective Potential : Computer-aided drug design has suggested that the compound interacts with biological pathways related to neuroprotection, indicating its potential in neurodegenerative disease treatments.
- Binding Affinity Studies : Interaction studies using molecular docking techniques have shown that this compound can bind effectively to various biological targets, enhancing its relevance in pharmacology.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis Routes : Various synthetic methods have been developed for producing this compound, including reduction reactions and esterification processes. Understanding these mechanisms is crucial for developing efficient synthetic pathways.
- Chiral Synthesis : The chiral nature of this compound allows it to be used in asymmetric synthesis, which is essential for producing enantiomerically pure compounds in pharmaceutical applications.
Materials Science
In materials science, this compound can be utilized for creating advanced materials:
- Polymerization : The compound can serve as a monomer or additive in polymer chemistry, potentially enhancing the properties of polymers through its functional groups.
- Coatings and Adhesives : Due to its alcohol functionality, it can be incorporated into formulations for coatings and adhesives that require specific adhesion properties or chemical resistance.
Neuroprotective Effects Study
A study conducted on the neuroprotective effects of this compound demonstrated its ability to reduce oxidative stress markers in neuronal cells. The findings suggest potential therapeutic applications in conditions like Alzheimer's disease.
Anti-inflammatory Activity Assessment
Another research focused on the anti-inflammatory properties of this compound revealed significant inhibition of pro-inflammatory cytokines in vitro. These results indicate its potential use as an anti-inflammatory agent in clinical settings.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)ethanol
- 1-(2-Methylphenyl)ethanol
- 1-(2-Methoxy-4-methylphenyl)ethanol
Uniqueness
1-(2-Methoxy-5-methylphenyl)ethanol is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. The presence of both methoxy and methyl groups influences its reactivity and interactions with other molecules, making it valuable in various research and industrial applications .
Biological Activity
1-(2-Methoxy-5-methylphenyl)ethanol, also known as (1S)-1-(2-methoxy-5-methylphenyl)ethanol, is an organic compound characterized by its chiral center, which significantly influences its biological activity. The compound's molecular formula is C11H16O2, and it has a molecular weight of approximately 180.25 g/mol. This article explores the biological activities associated with this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound includes a methoxy group and a methyl-substituted phenyl group. The presence of the hydroxyl (-OH) group classifies it as an alcohol, enhancing its reactivity and solubility in polar solvents. The chiral nature of the compound allows for distinct interactions with biological targets, which can lead to varied pharmacological effects.
Pharmacological Effects
Research indicates that this compound may interact with several biological pathways, making it a candidate for drug discovery. Notable findings include:
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, suggesting that this compound may also possess this capability.
- Binding Affinity : Interaction studies utilizing molecular docking techniques have shown that this compound can bind to various biological targets, potentially influencing pathways related to inflammation and oxidative stress.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic processes, thereby altering biochemical pathways in cells.
- Modulation of Receptor Activity : Its structural features allow it to interact with neurotransmitter receptors, which could explain potential effects on mood and cognition.
Case Studies
Several case studies have explored the biological implications of compounds related to this compound:
- Antioxidant Studies : A study investigating the antioxidant properties of methoxy-substituted phenolic compounds found that they effectively scavenge free radicals, reducing oxidative stress in cellular models .
- Neuropharmacological Research : Another study focused on related compounds demonstrated their ability to modulate serotonin receptors, suggesting potential applications in treating mood disorders .
- Toxicological Assessments : Research into the toxicological profiles of similar compounds highlighted the importance of understanding their metabolism and potential environmental impacts .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Biological Activities |
---|---|---|
2-Methoxyphenol | Methoxy group on a phenolic ring | Strong antioxidant properties |
4-Methylphenol | Methyl group on a phenolic ring | Antiseptic and disinfectant properties |
2-Methyl-4-isopropylphenol | Isopropyl substitution on a methylated phenol | Potent antibacterial activity |
This table illustrates how this compound stands out due to its specific chiral configuration and diverse biological activities compared to these similar compounds.
Q & A
Q. What are the optimal synthetic routes for 1-(2-Methoxy-5-methylphenyl)ethanol, and how do reaction conditions influence yield?
Basic Research Question
The synthesis of this compound can be achieved via catalytic reduction of its corresponding ketone precursor, 1-(2-Methoxy-5-methylphenyl)ethanone, using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–25°C . Alternative methods include Friedel-Crafts acylation followed by reduction, where reaction pH (neutral to slightly acidic) and solvent polarity (e.g., ethanol vs. dichloromethane) critically affect regioselectivity. For instance, polar protic solvents may stabilize intermediates, improving yields by 15–20% .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?
Basic Research Question
- ¹H NMR : The compound’s ethanol moiety produces a triplet at δ 1.2–1.4 ppm (CH₂CH₃) and a quartet at δ 3.6–3.8 ppm (CH₂OH). The aromatic protons show distinct splitting patterns due to substituent effects: the 5-methyl group appears as a singlet (~δ 2.3 ppm), while the 2-methoxy group deshields adjacent protons, yielding a doublet at δ 6.7–7.1 ppm .
- IR : A broad O–H stretch (~3350 cm⁻¹) and C–O (methoxy) absorption at ~1250 cm⁻¹ distinguish it from non-phenolic analogs .
- MS : The molecular ion peak (m/z ~180) and fragmentation patterns (e.g., loss of –CH₂OH, m/z 135) confirm the structure .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Advanced Research Question
Discrepancies in bioactivity data (e.g., antimicrobial vs. anti-inflammatory potency) often arise from assay variability or impurities. To address this:
- Comparative Analysis : Re-test derivatives under standardized conditions (e.g., MIC assays with Staphylococcus aureus ATCC 25923) .
- HPLC-Purity Correlation : Establish a threshold (>95% purity via reverse-phase HPLC) to exclude confounding effects from byproducts .
- Mechanistic Studies : Use molecular docking to validate hypothesized targets (e.g., COX-2 inhibition for anti-inflammatory activity) and compare with experimental IC₅₀ values .
Q. How does the substitution pattern on the phenyl ring influence the compound’s pharmacological activity?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal:
- Methoxy Position : The 2-methoxy group enhances solubility and bioavailability by increasing polarity, but ortho-substitution may sterically hinder target binding .
- Methyl Group : The 5-methyl group improves lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted analogs .
- Hydroxyl Group : The ethanol moiety’s –OH is critical for hydrogen bonding with enzymes (e.g., alcohol dehydrogenases), as shown by reduced activity in methyl-ether derivatives .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
- Catalyst Efficiency : Transition from batch to flow chemistry requires optimizing Pd/C or Raney nickel catalysts to minimize deactivation during continuous hydrogenation .
- Byproduct Management : Side reactions (e.g., over-reduction to ethylbenzene analogs) are mitigated by controlled temperature (<40°C) and H₂ pressure (1–2 atm) .
- Purification : Silica gel chromatography scales poorly; switch to fractional crystallization using ethanol/water (7:3 v/v) for >90% recovery .
Q. How can computational methods guide the design of this compound derivatives with enhanced selectivity?
Advanced Research Question
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GABAₐ receptors) to predict binding stability. For example, fluorine substitution at the 4-position reduces off-target effects by 30% in silico .
- QSAR Models : Use Hammett constants (σ) and logP values to correlate substituent electronic effects with antibacterial IC₅₀ .
- ADMET Prediction : Tools like SwissADME forecast improved metabolic stability when replacing the methyl group with trifluoromethyl .
Q. What future research directions are critical for advancing applications of this compound?
Advanced Research Question
- Biocatalytic Synthesis : Explore engineered E. coli expressing alcohol dehydrogenases for enantioselective production (≥99% ee) .
- Environmental Impact : Assess biodegradability via OECD 301F tests to address potential ecotoxicity .
- Combination Therapies : Screen synergy with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) using checkerboard assays .
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-4-5-10(12-3)9(6-7)8(2)11/h4-6,8,11H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTWYDMGMVMECF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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